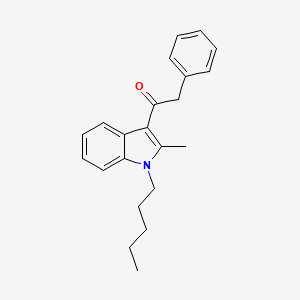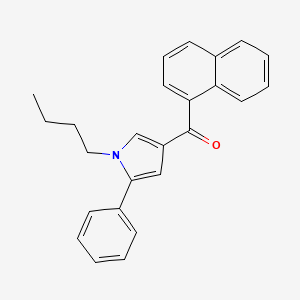
(1-butyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-150: is a synthetic cannabinoid from the naphthoylpyrrole family. It acts as an agonist of the cannabinoid receptors CB1 and CB2, with a moderate four-fold selectivity for the CB2 receptor . This compound was first synthesized in 2006 by John W. Huffman and colleagues to examine the nature of ligand binding to the CB1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-150 involves the reaction of 1-naphthoyl chloride with 1-butyl-5-phenylpyrrole in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the base used is often triethylamine .
Industrial Production Methods: While specific industrial production methods for JWH-150 are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions: JWH-150 undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the carbonyl group in the compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Hydroxylated derivatives: from oxidation.
Reduced derivatives: with modified carbonyl groups.
Substituted derivatives: with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry: JWH-150 is used as a research tool to study the binding affinity and selectivity of synthetic cannabinoids for CB1 and CB2 receptors .
Biology: In biological research, JWH-150 helps in understanding the role of cannabinoid receptors in various physiological processes, including pain perception and immune response .
Medicine: While not approved for medical use, JWH-150’s selective binding to CB2 receptors makes it a potential candidate for developing new therapies for conditions like chronic pain and inflammation .
Industry: In the pharmaceutical industry, JWH-150 serves as a reference compound for developing and testing new synthetic cannabinoids .
Mechanism of Action
JWH-150 exerts its effects by binding to the cannabinoid receptors CB1 and CB2. It has a higher affinity for the CB2 receptor, which is primarily expressed in immune cells. Upon binding, JWH-150 activates these receptors, leading to a cascade of intracellular signaling pathways that modulate various physiological responses . The activation of CB2 receptors is associated with anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
JWH-250: A synthetic cannabinoid with a different chemical structure but similar receptor binding properties.
Uniqueness of JWH-150: JWH-150’s moderate selectivity for CB2 receptors makes it unique among synthetic cannabinoids. This selectivity reduces the psychoactive effects typically associated with CB1 receptor activation, making JWH-150 a valuable tool for studying the therapeutic potential of CB2 receptor agonists without the central nervous system side effects .
Properties
CAS No. |
914458-18-7 |
|---|---|
Molecular Formula |
C25H23NO |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1-butyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H23NO/c1-2-3-16-26-18-21(17-24(26)20-11-5-4-6-12-20)25(27)23-15-9-13-19-10-7-8-14-22(19)23/h4-15,17-18H,2-3,16H2,1H3 |
InChI Key |
PTIAQHRJOQEMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-iodo-6-methoxy-3-sulfamoylbenzamide](/img/structure/B10849548.png)
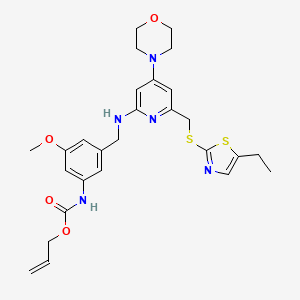
![N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]pentanediamide](/img/structure/B10849558.png)
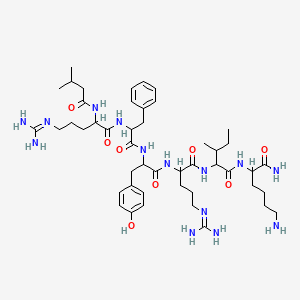
![2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[2-[[1-[[(2R)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-oxoazepan-3-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B10849572.png)
![[3-(Benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (4-methylphenyl)sulfonylformate](/img/structure/B10849582.png)
![(19R)-5-methoxy-19-[4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-15-ol](/img/structure/B10849596.png)

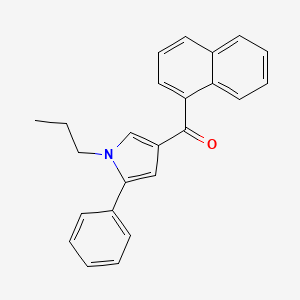
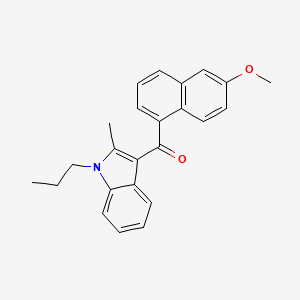

![(1R,3S)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849620.png)
![(1R,3S)-3-[4-(2-methylbutan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849626.png)
